Oxazepam hemisuccinate, (+)-

Catalog No.
S13171279
CAS No.
51990-98-8
M.F
C19H15ClN2O5
M. Wt
386.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazepam hemisuccinate, (+)-

CAS Number

51990-98-8

Product Name

Oxazepam hemisuccinate, (+)-

IUPAC Name

4-[[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

InChI

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m0/s1

InChI Key

UCUOKZUJHTYPJT-IBGZPJMESA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

Oxazepam hemisuccinate, (+)- is a chemical compound derived from oxazepam, a member of the benzodiazepine class. It is characterized by its unique structure, which includes a hemisuccinate moiety. The compound has the molecular formula C19H15ClN2O5C_{19}H_{15}ClN_{2}O_{5} and a molar mass of approximately 372.79 g/mol. Oxazepam itself is known for its anxiolytic properties, acting primarily as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors in the central nervous system, which enhances the inhibitory effects of GABA, leading to reduced anxiety and sedation .

The chemical behavior of oxazepam hemisuccinate involves several key reactions:

  • Hydrolysis: Oxazepam hemisuccinate can undergo hydrolysis, particularly in the presence of cyclodextrins, which can affect its stability and release profile. Studies indicate that hydrolysis rates can vary significantly depending on the conditions and the presence of other compounds .
  • Racemization: The compound can also undergo racemization, where the configuration at the chiral center can interconvert between enantiomers. This process is influenced by factors such as pH and solvent conditions .
  • Complexation: Oxazepam hemisuccinate has been shown to form complexes with various cyclodextrins, affecting its solubility and bioavailability. The interaction mechanisms involve significant shifts in chemical shifts observed in NMR studies, indicating strong binding interactions .

Oxazepam hemisuccinate exhibits biological activities similar to those of its parent compound, oxazepam. It acts as an anxiolytic agent, effectively reducing anxiety symptoms and providing sedation. The (+) enantiomer has been noted for its enhanced efficacy in certain biological assays compared to its counterparts . Additionally, it influences neurotransmitter systems by potentiating GABAergic activity, making it useful in managing anxiety disorders and alcohol withdrawal symptoms .

The synthesis of oxazepam hemisuccinate typically involves several steps:

  • Formation of Oxazepam: The initial step involves synthesizing oxazepam through standard benzodiazepine synthesis methods.
  • Esterification: The oxazepam is then reacted with succinic anhydride or succinic acid to form the hemisuccinate derivative. This reaction typically requires a catalyst and specific conditions to ensure high yield and purity.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired enantiomeric form of oxazepam hemisuccinate.

Oxazepam hemisuccinate is primarily used in pharmacological contexts for:

  • Anxiety Treatment: As an anxiolytic agent, it is effective in treating generalized anxiety disorder and panic disorders.
  • Alcohol Withdrawal Management: It helps manage symptoms associated with alcohol withdrawal syndrome.
  • Research: Its unique properties make it a subject of interest in pharmacological studies related to benzodiazepines and their mechanisms of action.

Studies have shown that oxazepam hemisuccinate interacts with various biological systems:

  • Neurotransmitter Systems: It enhances GABA receptor activity, which is crucial for its anxiolytic effects.
  • Cyclodextrin Complexation: Interaction with cyclodextrins has been studied to improve drug delivery systems by enhancing solubility and stability in physiological conditions .
  • Pharmacokinetics: Research indicates that its absorption and metabolism are influenced by factors such as protein binding (approximately 89%) and hepatic glucuronidation pathways .

Oxazepam hemisuccinate shares similarities with other benzodiazepines but has distinct features due to its hemisuccinate modification. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DiazepamBenzodiazepineLonger half-life; more potent sedative effects
LorazepamBenzodiazepineFaster onset; less accumulation in liver impairment
TemazepamBenzodiazepinePrimarily used for insomnia; rapid metabolism
ClonazepamBenzodiazepineAnticonvulsant properties; longer duration of action

Uniqueness of Oxazepam Hemisuccinate

Oxazepam hemisuccinate stands out due to its specific structural modifications that enhance solubility and bioavailability compared to other benzodiazepines. Its interaction with cyclodextrins further differentiates it by improving delivery mechanisms for therapeutic applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

386.0669493 g/mol

Monoisotopic Mass

386.0669493 g/mol

Heavy Atom Count

27

UNII

NH6O5A97ZS

Dates

Last modified: 08-10-2024

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